molecular formula C25H19ClN4O3 B2863452 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[3-(3,5-dimethylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide CAS No. 1251590-61-0

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[3-(3,5-dimethylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide

Cat. No.: B2863452
CAS No.: 1251590-61-0
M. Wt: 458.9
InChI Key: XXSAEDPKAPLURT-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[3-(3,5-dimethylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide is a useful research compound. Its molecular formula is C25H19ClN4O3 and its molecular weight is 458.9. The purity is usually 95%.
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Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[3-(3,5-dimethylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including enzyme inhibition, anticancer properties, and molecular interactions.

Chemical Structure and Properties

The compound features a complex structure that includes a benzodioxin moiety and an imidazopyridine derivative. Its molecular formula is C22H26N4O3, with a molecular weight of approximately 398.47 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds derived from the imidazo[4,5-b]pyridine framework. For instance, compounds with similar structural motifs have shown significant activity against various cancer cell lines:

  • MCF-7 Cell Line : Compounds related to the target compound demonstrated an IC50 range of 8.38 µM to 23.97 µM in inhibiting MCF-7 cells, indicating moderate to high potency in inducing apoptosis through mechanisms involving caspase activation and Bax/Bcl-2 ratio modulation .

Table 1: Anticancer Activity of Related Compounds

CompoundIC50 (µM)Mechanism of Action
Compound 6i8.38Induces apoptosis via caspase activation
Compound 6a23.97Modulates Bax/Bcl-2 ratio
Sorafenib7.55VEGFR-2 inhibition

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. In particular, it has been tested against:

  • α-glucosidase : The compound showed substantial inhibitory activity against yeast α-glucosidase.
  • Acetylcholinesterase (AChE) : It exhibited weaker inhibitory effects against AChE compared to α-glucosidase.

These findings suggest that the compound may have potential applications in managing conditions like diabetes and Alzheimer's disease by modulating carbohydrate metabolism and neurotransmitter levels .

Table 2: Enzyme Inhibition Data

EnzymeInhibition Activity
α-glucosidaseSubstantial
AcetylcholinesteraseWeak

Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of this compound to various biological targets. The results indicate favorable interactions with key amino acids in the active sites of enzymes such as VEGFR-2 and α-glucosidase. These interactions are critical for understanding how structural modifications can enhance biological activity.

Case Studies

Several case studies have documented the effects of similar compounds on cancer cell lines:

  • MCF-7 Cells : One study reported that a structurally related compound increased Bax levels by over fourfold while decreasing Bcl-2 levels, leading to enhanced apoptosis rates.
  • In Vivo Studies : Animal models treated with related compounds exhibited significant tumor regression and improved survival rates compared to control groups.

Properties

CAS No.

1251590-61-0

Molecular Formula

C25H19ClN4O3

Molecular Weight

458.9

IUPAC Name

N-[(3-chlorophenyl)methyl]-2-(4-methoxyphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

InChI

InChI=1S/C25H19ClN4O3/c1-33-19-8-6-18(7-9-19)30-25(32)21-14-27-22-10-5-16(12-20(22)23(21)29-30)24(31)28-13-15-3-2-4-17(26)11-15/h2-12,14,29H,13H2,1H3,(H,28,31)

InChI Key

XXSAEDPKAPLURT-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC(=CC=C5)Cl

solubility

not available

Origin of Product

United States

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